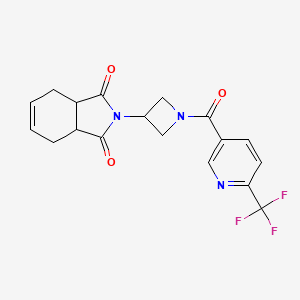
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- A novel approach for synthesizing 2H-isoindole-4,7-diones, which share structural similarities with the compound , involves heating α-amino acids with carbonyl compounds. This method leads to the generation of azomethine ylides, which are then captured by quinones to form 2H-isoindole-4,7-diones. The structures of these compounds are confirmed using spectroscopic methods such as NMR and mass spectrometry (Schubert-Zsilavecz et al., 1991).
Chemical Modifications and Derivatives
- Research has developed hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. The process involves epoxidation and opening of the epoxide with nucleophiles, leading to the synthesis of amino and triazole derivatives. These steps highlight the compound's versatility in chemical modifications (Tan et al., 2016).
Photophysical Properties and Applications
- Pyrimidine-phthalimide derivatives, based on the molecular design of donor–π–acceptor (D–π–A) structures, have been synthesized and exhibit solid-state fluorescence emission due to their twisted geometries. Such properties make them suitable for applications in pH sensing and potentially as colorimetric sensors. The study demonstrates the potential of these derivatives in developing novel sensors and logic gates for specific applications (Yan et al., 2017).
Therapeutic Research
- The study on AZD9833, a derivative with a similar structure, shows its application as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer. This highlights the potential medical applications of structurally related compounds in cancer therapy (Scott et al., 2020).
Material Science and Engineering Applications
- A reactive modifier with azetidine-2,4-dione functional groups was synthesized to enhance the thermal mechanical properties of epoxy resin through the formation of multiple hydrogen-bonded networks. This application signifies the role of such compounds in improving material properties (Juang et al., 2011).
Propriétés
IUPAC Name |
2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-5-10(7-22-14)15(25)23-8-11(9-23)24-16(26)12-3-1-2-4-13(12)17(24)27/h1-2,5-7,11-13H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRUSAARQVCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

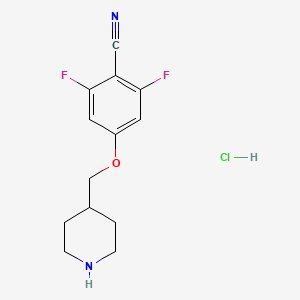
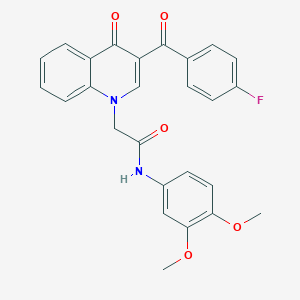
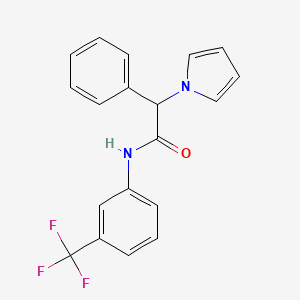
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
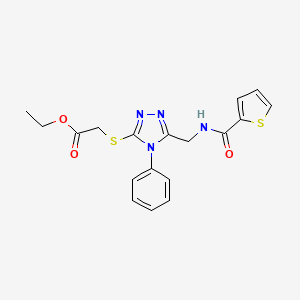
![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
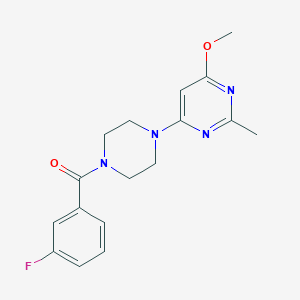
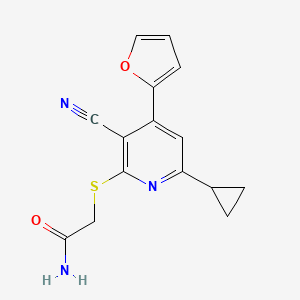
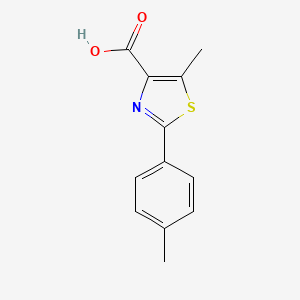
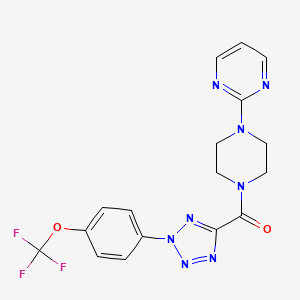
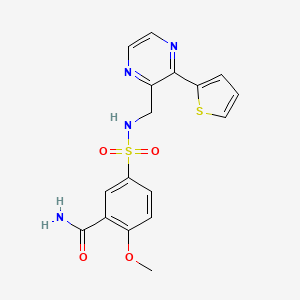
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)